(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Overview
Description
(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8N5ClF2. It is a solid substance used primarily in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a tetrazole ring and difluorophenyl group, making it a subject of interest for various scientific studies .
Scientific Research Applications
(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DMSO, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride
- (3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride
- (4-Fluorophenyl)(1H-tetrazol-5-yl)methanamine hydrochloride
Uniqueness
(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to similar compounds .
Properties
IUPAC Name |
(2,5-difluorophenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5.ClH/c9-4-1-2-6(10)5(3-4)7(11)8-12-14-15-13-8;/h1-3,7H,11H2,(H,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDQOOSQQIYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C2=NNN=N2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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